![molecular formula C14H17Cl2NO4 B6147727 2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid CAS No. 1496312-55-0](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid
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Description
“2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid” is a chemical compound. The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for the compound is1S/C15H19N3O4/c1-15(2,3)22-14(21)16-12(13(19)20)8-11-9-6-4-5-7-10(9)17-18-11/h4-7,12H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)
. This code provides a specific representation of the molecular structure. Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid” is not available, compounds with the BOC group generally have hazard statements H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid' involves the protection of the amine group, followed by the introduction of the dichlorophenyl group, and finally the deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "2,5-dichlorophenylacetic acid", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with triethylamine and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form the tert-butoxycarbonyl (Boc) protected amine.", "Step 2: Introduction of the dichlorophenyl group by reacting the Boc-protected amine with 2,5-dichlorophenylacetic acid and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form the Boc-protected amide.", "Step 3: Deprotection of the amine group by reacting the Boc-protected amide with hydrochloric acid in diethyl ether to remove the Boc protecting group and form the final product, 2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid.", "Step 4: Purification of the final product by recrystallization from water." ] } | |
CAS RN |
1496312-55-0 |
Product Name |
2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid |
Molecular Formula |
C14H17Cl2NO4 |
Molecular Weight |
334.2 |
Purity |
95 |
Origin of Product |
United States |
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